

Validating Pozzolanic Reactivity of Calcined Clays: A Comparative Guide to the Frattini Test

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum Silicate, Natural

Cat. No.: B079929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance construction materials has propelled calcined clays into the spotlight as promising supplementary cementitious materials (SCMs). A crucial aspect of their utilization is the accurate assessment of their pozzolanic reactivity – their ability to react with calcium hydroxide in the presence of water to form durable cementitious compounds. The Frattini test, a standardized chemical method, stands as a reliable technique for this evaluation. This guide provides a comprehensive overview of the Frattini test, comparing the reactivity of various calcined clays and offering a detailed experimental protocol for its implementation.

Comparative Analysis of Pozzolanic Reactivity

The Frattini test provides a quantitative measure of a material's pozzolanic activity by analyzing the chemical composition of a solution containing cement and the material in question. A material is considered pozzolanic if the concentrations of calcium ions ($[Ca^{2+}]$) and hydroxyl ions ($[OH^-]$) in the solution fall below the calcium hydroxide solubility curve at a given temperature. The greater the reduction below this curve, the higher the pozzolanic reactivity.

The following table summarizes Frattini test results for various calcined clays and other pozzolanic materials from different studies. This data allows for a direct comparison of their relative reactivity.

Material	Cement Replacement (%)	Curing Time (days)	[CaO] (mmol/L)	[OH-] (mmol/L)	Pozzolanicity Assessor
Metakaolin (MK)	20	8	Below solubility curve	Below solubility curve	Pozzolanic[1][2]
Calcined Kaolinitic Clay (750°C)	Not Specified	7	Below solubility curve	Below solubility curve	Pozzolanic[3]
Calcined Kaolinitic Clay (750°C)	Not Specified	28	Below solubility curve	Below solubility curve	Pozzolanic[3]
Uncalcined Clay	Not Specified	7	Above solubility curve	Above solubility curve	Not Pozzolanic[3]
Uncalcined Clay	Not Specified	28	Above solubility curve	Above solubility curve	Not Pozzolanic[3]
Low-Quality Calcined Clay (850°C)	Not Specified	Not Specified	Below solubility curve	Below solubility curve	Pozzolanic[4]
Low-Quality Calcined Clay (650°C)	Not Specified	Not Specified	Significantly reduced activity	Significantly reduced activity	Reduced Pozzolanicity[4]
Fly Ash (FA)	20	8	Below solubility curve	Below solubility curve	Pozzolanic[1][2]
Silica Fume (SF)	20	8	Below solubility curve	Below solubility curve	Pozzolanic[1][2]

			On or above solubility curve	On or above solubility curve	Not Pozzolanic[1] [2]
Sand (Inert)	20	8			

Note: The exact values for [CaO] and [OH⁻] can vary depending on the specific composition of the cement and the calcined clay. The key indicator is the position of the data point relative to the Ca(OH)₂ solubility curve.

Experimental Protocol: The Frattini Test (EN 196-5)

The following protocol outlines the standardized procedure for conducting the Frattini test to assess the pozzolanic reactivity of calcined clays.

1. Materials and Reagents:

- Portland cement (CEM I)
- Calcined clay sample (finely ground)
- Deionized or distilled water
- Hydrochloric acid (HCl) solution (0.1 N)
- EDTA solution (0.03 M)
- Murexide (ammonium purpurate) indicator
- Methyl orange or other suitable pH indicator
- Sodium hydroxide (NaOH) solution (for pH adjustment)

2. Sample Preparation:

- Prepare a blended sample consisting of 80% Portland cement and 20% calcined clay by mass.^[1] Some studies may use different replacement levels, for instance, 16g of cement and 4g of calcined clay.^[5]

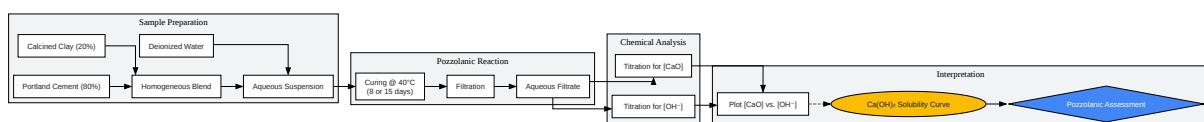
- Homogenize the blend thoroughly.

3. Test Procedure:

- Weigh 20 g of the blended sample and place it in a polyethylene bottle.[6]
- Add 100 mL of deionized water to the bottle.[1][5]
- Seal the bottle tightly and place it in a water bath or oven maintained at a constant temperature of 40 °C.[1][5]
- Keep the sample at this temperature for a specified period, typically 8 or 15 days.[1] The duration can be adjusted based on the expected reactivity of the material.
- After the curing period, rapidly cool the suspension to room temperature.
- Filter the suspension using a Büchner funnel or a similar apparatus to obtain a clear filtrate.

4. Chemical Analysis:

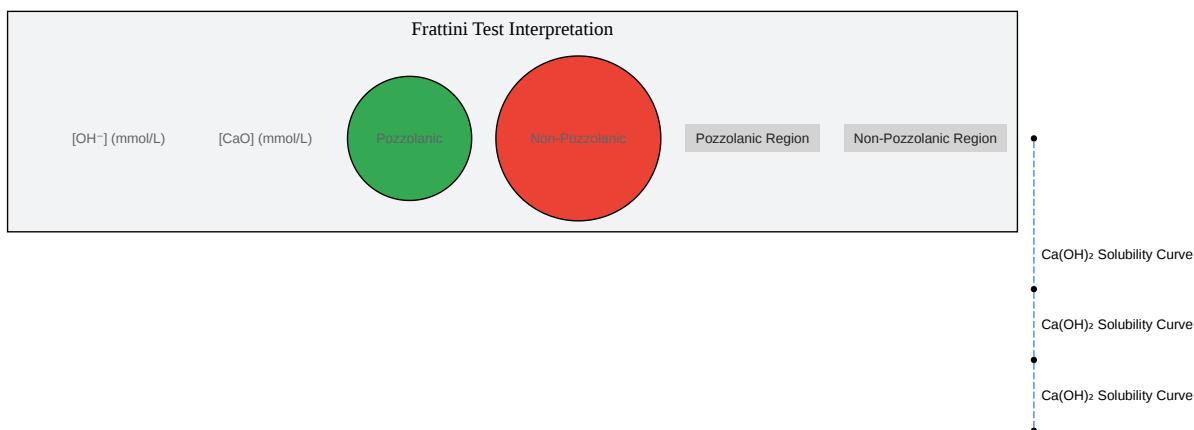
- Hydroxyl Ion Concentration ($[\text{OH}^-]$):
 - Pipette a known volume of the filtrate (e.g., 50 mL).
 - Add a few drops of a suitable pH indicator (e.g., methyl orange).
 - Titrate with a standardized hydrochloric acid (HCl) solution until the endpoint is reached.
 - Calculate the $[\text{OH}^-]$ concentration in mmol/L.
- Calcium Ion Concentration ($[\text{CaO}]$):
 - Pipette another known volume of the filtrate.
 - Adjust the pH of the solution to approximately 12.5 using a sodium hydroxide solution.
 - Add a small amount of murexide indicator.
 - Titrate with a standardized EDTA solution until the color changes from pink to purple.


- Calculate the $[CaO]$ concentration in mmol/L.

5. Interpretation of Results:

- Plot the determined $[CaO]$ (y-axis) and $[OH^-]$ (x-axis) concentrations on a graph that includes the standardized calcium hydroxide ($Ca(OH)_2$) solubility isotherm at 40 °C.
- Pozzolanic Material: If the plotted point lies below the $Ca(OH)_2$ solubility curve, the material is considered to have pozzolanic activity.^[6]
- Non-Pozzolanic Material: If the point lies on or above the curve, the material is considered non-pozzolanic.

Workflow and Chemical Principles


The Frattini test is based on the principle of pozzolanic reaction, where the amorphous silica and alumina in the calcined clay react with calcium hydroxide (portlandite), a product of cement hydration, to form additional calcium silicate hydrates (C-S-H) and calcium aluminate silicate hydrates (C-A-S-H).^[1] This consumption of $Ca(OH)_2$ leads to a reduction of Ca^{2+} and OH^- ions in the solution.

[Click to download full resolution via product page](#)

Caption: Workflow of the Frattini test for pozzolanic reactivity assessment.

The diagram below illustrates the fundamental chemical relationship in the Frattini test. The position of the experimental data point relative to the $\text{Ca}(\text{OH})_2$ solubility curve determines the pozzolanic character of the material.

[Click to download full resolution via product page](#)

Caption: Interpretation of Frattini test results relative to the solubility curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]
- 4. Pozzolanic activity of low-quality clays by Frattini test | ProScience [scientevents.com]
- 5. journal.augc.asso.fr [journal.augc.asso.fr]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- To cite this document: BenchChem. [Validating Pozzolanic Reactivity of Calcined Clays: A Comparative Guide to the Frattini Test]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079929#validating-the-pozzolanic-reactivity-of-calcined-clays-using-the-frattini-test>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com